molecular formula C13H11BrN4O3 B12056796 N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide

N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide

Katalognummer: B12056796
Molekulargewicht: 351.16 g/mol
InChI-Schlüssel: NXWBBRUXQXKEAH-UBKPWBPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C15H13BrN2O3. This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a methoxy group attached to a benzylidene moiety, linked to a pyrazinecarbohydrazide. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with potential scaling up of the reaction conditions and optimization of yields.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the bromine atom or reduce the pyrazine ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated or reduced pyrazine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide
  • N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide
  • N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-hydroxybenzohydrazide

Uniqueness

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C13H11BrN4O3

Molekulargewicht

351.16 g/mol

IUPAC-Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H11BrN4O3/c1-21-11-5-8(4-9(14)12(11)19)6-17-18-13(20)10-7-15-2-3-16-10/h2-7,19H,1H3,(H,18,20)/b17-6+

InChI-Schlüssel

NXWBBRUXQXKEAH-UBKPWBPPSA-N

Isomerische SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)Br)O

Kanonische SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=NC=CN=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.